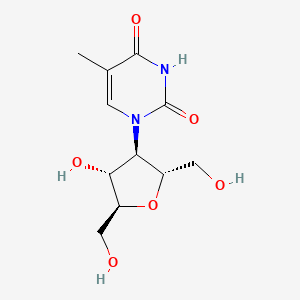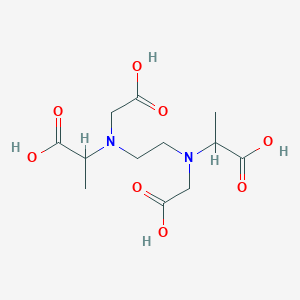
Acetamide, N-(2-(dimethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(dimethylamino)ethyl)-, also known as N-[2-(dimethylamino)ethyl]acetamide, is an organic compound with the molecular formula C7H18ClN3O. This compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to an acetamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(dimethylamino)ethyl)- can be achieved through several methods. One common approach involves the reaction of dimethylamine with acetic anhydride or acetic acid. The reaction typically proceeds as follows:
[ \text{CH}_3\text{CO}_2\text{H} \cdot \text{HN}(\text{CH}_3)_2 \rightarrow \text{H}_2\text{O} + \text{CH}_3\text{CON}(\text{CH}_3)_2 ]
In this reaction, dimethylamine reacts with acetic acid to form the desired product along with water as a byproduct .
Industrial Production Methods
Industrial production of Acetamide, N-(2-(dimethylamino)ethyl)- often involves the reaction of dimethylamine with methyl acetate. The separation and purification of the product are carried out by multistage distillation in rectification columns, yielding the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the dimethylamino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Acids: Hydrolysis reactions typically require acidic conditions.
Bases: The compound is resistant to bases, making it stable under basic conditions.
Major Products Formed
Acetic Acid: Formed during hydrolysis reactions.
Dimethylamine: Another product of hydrolysis reactions.
Scientific Research Applications
Acetamide, N-(2-(dimethylamino)ethyl)- is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(dimethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
N-[2-(Dimethylamino)ethyl]acrylamide: Utilized in the synthesis of polymers and other materials.
Uniqueness
Acetamide, N-(2-(dimethylamino)ethyl)- is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo hydrolysis and substitution reactions, along with its applications in various scientific fields, sets it apart from other similar compounds.
Properties
CAS No. |
3197-11-3 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C6H14N2O/c1-6(9)7-4-5-8(2)3/h4-5H2,1-3H3,(H,7,9) |
InChI Key |
FLGCKPIDGVTCSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)




![Benzaldehyde, 4-[bis(2-chloroethyl)amino]-2-fluoro-](/img/structure/B13740330.png)
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)





